(5-Bromo-7-chloroisoquinolin-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-7-chloroisoquinolin-1-yl)methanamine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, along with a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine typically involves the bromination and chlorination of isoquinoline derivatives. One common method involves the reaction of 6-bromo-7-chloroisoquinolin-3-amine with appropriate reagents under controlled conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures (around 70°C) for a specific duration .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-7-chloroisoquinolin-1-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
(5-Bromo-7-chloroisoquinolin-1-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (7-Bromo-5-chloroisoquinolin-1-yl)methanamine
- 5-Bromo-3-[(7-chloroisoquinolin-5-yl)methoxy]pyridine-2-carbaldehyde
Uniqueness
(5-Bromo-7-chloroisoquinolin-1-yl)methanamine is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms, along with the methanamine group, makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8BrClN2 |
---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
(5-bromo-7-chloroisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C10H8BrClN2/c11-9-4-6(12)3-8-7(9)1-2-14-10(8)5-13/h1-4H,5,13H2 |
InChI Key |
INIAOUIMOTXDNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Cl)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.